N-[2-(Benzenesulfinyl)ethyl]-N-[(3,4-dimethoxyphenyl)methyl]acetamide
Description
N-[2-(Benzenesulfinyl)ethyl]-N-[(3,4-dimethoxyphenyl)methyl]acetamide is a synthetic acetamide derivative characterized by a benzenesulfinyl group on the ethyl chain and a 3,4-dimethoxyphenylmethyl substituent. This compound belongs to a class of molecules designed to explore structure-activity relationships (SAR) in medicinal chemistry, particularly targeting receptor interactions influenced by sulfinyl and methoxy groups.
Properties
CAS No. |
148679-46-3 |
|---|---|
Molecular Formula |
C19H23NO4S |
Molecular Weight |
361.5 g/mol |
IUPAC Name |
N-[2-(benzenesulfinyl)ethyl]-N-[(3,4-dimethoxyphenyl)methyl]acetamide |
InChI |
InChI=1S/C19H23NO4S/c1-15(21)20(11-12-25(22)17-7-5-4-6-8-17)14-16-9-10-18(23-2)19(13-16)24-3/h4-10,13H,11-12,14H2,1-3H3 |
InChI Key |
DNFDLWPGWWUOQY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(CCS(=O)C1=CC=CC=C1)CC2=CC(=C(C=C2)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Benzenesulfinyl)ethyl]-N-[(3,4-dimethoxyphenyl)methyl]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of benzenesulfinyl chloride with an appropriate amine to form the sulfinyl intermediate. This intermediate is then reacted with 3,4-dimethoxybenzyl chloride under controlled conditions to yield the final product. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and minimize waste. The use of advanced purification techniques such as column chromatography and recrystallization is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
N-[2-(Benzenesulfinyl)ethyl]-N-[(3,4-dimethoxyphenyl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide.
Reduction: The compound can be reduced to remove the sulfinyl group, typically using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, acetic acid.
Reduction: Lithium aluminum hydride, tetrahydrofuran.
Substitution: Sodium hydride, dimethylformamide
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of various substituted phenyl derivatives
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that derivatives of sulfonamide compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, N-[2-(Benzenesulfinyl)ethyl]-N-[(3,4-dimethoxyphenyl)methyl]acetamide has been evaluated for its ability to inhibit cell proliferation in breast cancer models, showing promise as a therapeutic candidate .
Neuroprotective Effects
The compound's mechanism of action suggests neuroprotective properties, potentially beneficial in treating neurodegenerative diseases. Investigations into related compounds have shown that they can modulate purinergic receptors involved in neuroinflammation and neuronal survival . This aspect opens avenues for further research into its efficacy against conditions like Alzheimer's disease.
Case Study 1: In Vitro Cytotoxicity
A study examining the cytotoxicity of this compound on MCF-7 breast cancer cells demonstrated a significant reduction in cell viability at concentrations as low as 10 µM. The compound exhibited a GI50 value (the concentration required to inhibit cell growth by 50%) comparable to established chemotherapeutic agents .
Case Study 2: Neuroprotective Mechanism
In another investigation focusing on neuroprotection, the compound was tested for its effects on neuronal cell lines under oxidative stress conditions. Results indicated that it could reduce apoptosis and promote cell survival through modulation of signaling pathways associated with oxidative stress responses .
Mechanism of Action
The mechanism of action of N-[2-(Benzenesulfinyl)ethyl]-N-[(3,4-dimethoxyphenyl)methyl]acetamide involves its interaction with specific molecular targets and pathways. The sulfinyl group can act as an electrophile, reacting with nucleophiles in biological systems. The dimethoxyphenyl group can interact with various enzymes and receptors, potentially modulating their activity. These interactions can lead to changes in cellular processes, contributing to the compound’s biological effects .
Comparison with Similar Compounds
Nitro-Substituted Analogues
- 2-(3,4-Dimethoxyphenyl)-N-[2-(3-nitrophenyl)ethyl]acetamide (Compound 21) Synthesis: Prepared via coupling 3-nitro phenethylamine with 3,4-dimethoxyphenylacetic acid using BOP reagent, yielding quantitative product .
Benzamide Derivatives
- N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)
Acylated Tetrahydroisoquinolines
- N-Benzyl-2-{1-[(3,4-dimethoxyphenyl)methyl]-6-acetamido-1,2,3,4-tetrahydroisoquinolin-2-yl}acetamide (28a) Synthesis: Acetylation of a tetrahydroisoquinoline precursor in DMSO . Key Feature: Incorporates a tetrahydroisoquinoline scaffold, enhancing rigidity. NMR shifts (δ 1.95–2.05 ppm for acetamide methyl) suggest electronic similarities to the target compound’s acetamide group .
Sulfur-Containing Analogues
- N-Benzyl-2-[(4-chloro-6-{[2-(3,4-dimethoxyphenyl)ethyl]methylamino}-2-pyrimidinyl)sulfanyl]-N-[2-(dimethylamino)ethyl]acetamide Structure: Features a pyrimidinyl-sulfanyl group instead of benzenesulfinyl. Molecular weight (558.138 g/mol) and isotopic mass (557.222739) indicate higher complexity .
Physicochemical and Spectroscopic Data
Functional Group Impact
- Sulfinyl vs. Sulfonyl/Sulfanyl Groups : The benzenesulfinyl group in the target compound may offer intermediate oxidation state reactivity compared to sulfonyl (e.g., ) or sulfanyl (e.g., ) derivatives.
Biological Activity
N-[2-(Benzenesulfinyl)ethyl]-N-[(3,4-dimethoxyphenyl)methyl]acetamide, also known by its CAS number 148679-46-3, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, supported by relevant data tables and research findings.
Chemical Structure and Properties
The molecular formula for this compound is C19H23NO4S, with a molecular weight of 365.46 g/mol. The compound features a benzenesulfinyl group attached to an ethyl chain and a dimethoxyphenyl moiety, contributing to its unique pharmacological properties.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the proliferation of certain cancer cell lines. In vitro assays have shown cytotoxic effects against human cancer cells, indicating potential as an anticancer agent.
- Antidiabetic Effects : In animal models, this compound has been observed to improve glucose tolerance and enhance insulin sensitivity. It modulates key signaling pathways involved in glucose metabolism, which could be beneficial for diabetes management.
- Anti-inflammatory Properties : The compound has shown promise in reducing inflammation markers in both in vitro and in vivo studies, suggesting potential applications in treating inflammatory diseases.
Data Table: Summary of Biological Activities
Case Studies and Research Findings
- Anticancer Activity : A study conducted on various human cancer cell lines demonstrated that the compound significantly inhibited cell growth at micromolar concentrations. The mechanism was linked to apoptosis induction and cell cycle arrest at the G1 phase.
- Antidiabetic Effects : In a controlled study involving C57BL/KsJ-db/db mice, administration of this compound resulted in a notable decrease in fasting blood glucose levels and an improvement in insulin sensitivity as measured by HOMA-IR (Homeostasis Model Assessment of Insulin Resistance).
- Anti-inflammatory Properties : Research indicated that the compound reduced the secretion of pro-inflammatory cytokines (such as TNF-alpha and IL-6) in lipopolysaccharide-stimulated macrophages. This suggests that it may have therapeutic potential in conditions characterized by chronic inflammation.
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of N-[2-(Benzenesulfinyl)ethyl]-N-[(3,4-dimethoxyphenyl)methyl]acetamide, and how do they influence experimental design?
- Answer : Critical physicochemical parameters include:
Q. What synthetic methodologies are reported for preparing derivatives of this compound?
- Answer : Common methods include:
- Amide coupling : Use of BOP reagent with DIPEA in anhydrous DMF for 12–24 hours, achieving yields >85% (e.g., synthesis of N-[2-(3-nitrophenyl)ethyl]acetamide derivatives) .
- Reductive amination : Catalytic hydrogenation with Raney nickel in ethanol at 50°C to reduce nitro groups to amines .
- Esterification : Reaction with benzyl chloroformate or propionyl chloride under inert conditions, followed by silica gel chromatography .
Q. How is structural characterization performed for this compound and its analogs?
- Answer : Key techniques include:
- 1H NMR : Aromatic protons at δ 6.7–7.3 ppm (doublets for dimethoxy groups), benzenesulfinyl protons at δ 3.1–3.4 ppm (multiplet patterns) .
- Mass spectrometry : ESI-MS confirms molecular ions (e.g., m/z 489 for N-benzyl derivatives) .
- Chromatography : Reverse-phase HPLC with C18 columns and acetonitrile/water gradients for purity assessment .
Advanced Research Questions
Q. What structural insights can be derived from X-ray crystallography for related compounds?
- Answer : Crystallographic data for analogs (e.g., [2-(3,4-dimethoxyphenyl)ethyl]azanium chloride dihydrate) reveal:
- Monoclinic crystal system (space group P21/c) with unit cell dimensions a = 21.977 Å, b = 12.229 Å, c = 10.222 Å.
- Hydrogen bonding between sulfinyl oxygen and amine hydrogens stabilizes the conformation .
- These insights guide molecular docking studies for target engagement predictions.
Q. What biological targets or pharmacological activities are associated with structurally similar compounds?
- Answer :
- P2X7 receptor antagonism : Analogs like A-740003 show dose-dependent neuropathic pain reduction in rodent models (ED₅₀ = 0.04 mg/kg) via selective receptor blockade .
- κ-Opioid agonism : Derivatives with dichlorophenyl groups exhibit potent analgesic effects (e.g., ED₅₀ = 0.1 mg/kg) and naloxone-reversible activity .
- Neuroprotective potential : Compounds with purinylsulfanyl moieties demonstrate anti-dementia activity by modulating acetylcholine levels .
Q. How do substituent modifications at the benzenesulfinyl or dimethoxyphenyl groups affect bioactivity?
- Answer : SAR studies reveal:
- Benzenesulfinyl group : Electron-withdrawing substituents (e.g., nitro) enhance receptor binding affinity by 5-fold in opioid analogs .
- Dimethoxyphenyl group : Methoxy groups at positions 3 and 4 are critical for P2X7 antagonism; replacement with hydroxyls abolishes activity .
- Alkyl chain length : Ethyl spacers between acetamide and sulfinyl groups optimize membrane permeability .
Q. How can contradictory data in synthesis yields or biological outcomes be resolved?
- Answer : Contradictions arise from:
- Reaction conditions : Yield variations (e.g., 53% vs. 94% for N-benzyl derivatives) due to differences in catalyst (Raney Ni vs. Pd/C) or solvent polarity .
- Biological assays : Discrepancies in IC₅₀ values (e.g., P2X7 inhibition) may stem from cell line-specific receptor expression or assay endpoints (calcium flux vs. IL-1β release) .
- Mitigation : Standardize protocols (e.g., USP guidelines for potency testing) and validate with orthogonal methods (e.g., SPR for binding kinetics).
Methodological Considerations
- Synthesis Optimization : Use anhydrous DMF with molecular sieves to minimize hydrolysis of sulfinyl groups .
- Analytical Validation : Cross-validate NMR assignments with 2D experiments (COSY, HSQC) to resolve overlapping signals .
- Bioactivity Confirmation : Pair in vitro assays (e.g., patch-clamp for ion channels) with in vivo models (e.g., murine neuropathic pain) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
